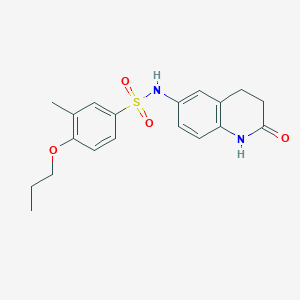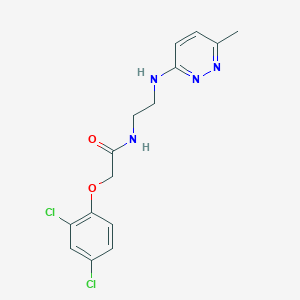![molecular formula C23H15N3O2S B2584604 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 328539-58-8](/img/structure/B2584604.png)
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide, also known as CTB, is a synthetic compound that has been studied for its potential use in scientific research. CTB belongs to the class of thiazole compounds and has a molecular formula of C23H15N3O2S.
Scientific Research Applications
Anticonvulsant and Benzodiazepine Receptor Agonism
A series of derivatives of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide have been synthesized and evaluated for their potential as anticonvulsant agents through interaction with benzodiazepine receptors. Certain compounds exhibited significant anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions without impairing learning and memory, suggesting a targeted approach for benzodiazepine receptor modulation (Faizi et al., 2017).
Molecular Structure Analysis
Research into the molecular structure of related benzamide derivatives, including those incorporating the thiazolyl phenoxybenzamide core, provides insights into intermolecular interactions, crystal packing, and geometry, which are crucial for understanding the chemical behavior and potential applications of these compounds in material science and drug design (Karabulut et al., 2014).
Antitumor Activity
Derivatives of this compound have been synthesized and shown to possess significant antitumor activity. The compounds were tested against various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, demonstrating the potential for these compounds to be developed into novel anticancer agents (Shams et al., 2010).
Antimicrobial Activity
The synthesis and evaluation of thiazole derivatives incorporating the this compound scaffold have revealed potential therapeutic interventions for microbial diseases. These compounds displayed significant antibacterial and antifungal activities, suggesting their usefulness in developing new treatments for infections (Desai et al., 2013).
Polyimide Materials
Research has also extended into the field of materials science, where derivatives of this compound have been utilized in the synthesis of novel aromatic polyimides. These materials exhibit excellent thermal stability and solubility properties, making them suitable for high-performance applications in electronics and aerospace industries (Butt et al., 2005).
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2S/c24-14-16-10-12-17(13-11-16)20-15-29-23(25-20)26-22(27)19-8-4-5-9-21(19)28-18-6-2-1-3-7-18/h1-13,15H,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHIGKCMHCRGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

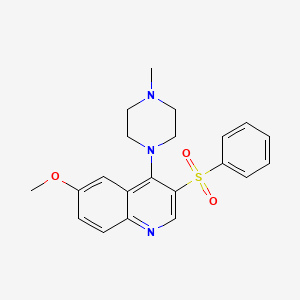
![(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2584525.png)
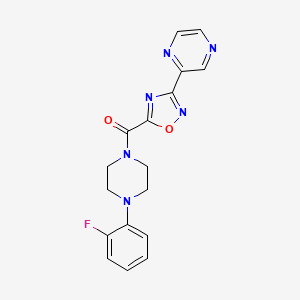
![benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2584529.png)
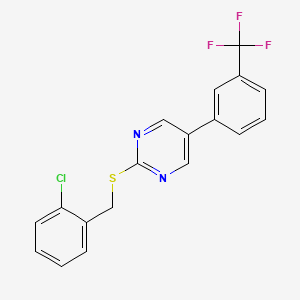
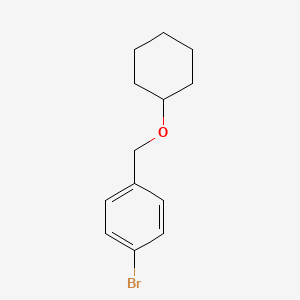
![N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2584534.png)
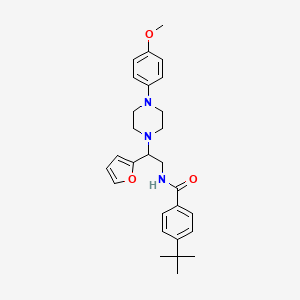
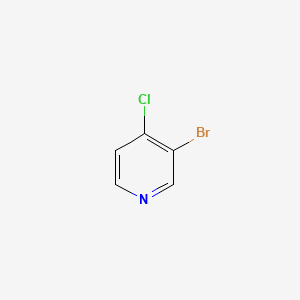
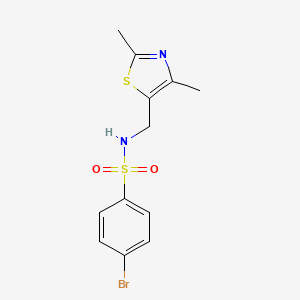
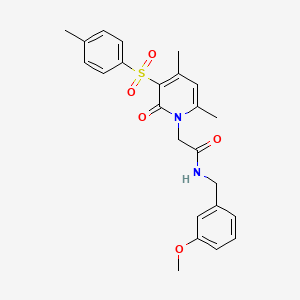
![2,4,6-trimethyl-N-[4-(2,4,6-trimethylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2584541.png)
